molecular formula C29H26N4O3 B11437407 6-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11437407
M. Wt: 478.5 g/mol
InChI Key: POEULUSTLJEMTK-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of various substituents at specific positions on the core structure. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, 3-methoxybenzylamine, and phenylhydrazine. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-N-[(3-ethoxyphenyl)methyl]-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 6-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

6-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyrazolopyridine core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H26N4O3

Molecular Weight

478.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C29H26N4O3/c1-3-36-22-14-12-20(13-15-22)25-17-24(29(34)30-18-19-8-7-11-23(16-19)35-2)26-27(32-33-28(26)31-25)21-9-5-4-6-10-21/h4-17H,3,18H2,1-2H3,(H,30,34)(H,31,32,33)

InChI Key

POEULUSTLJEMTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)NCC4=CC(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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